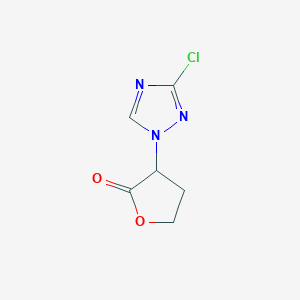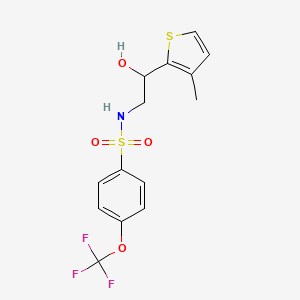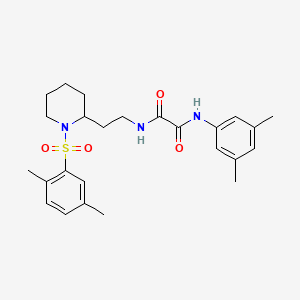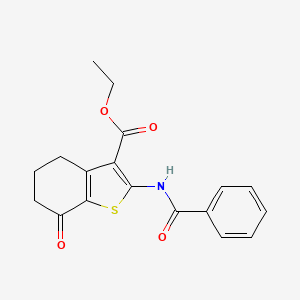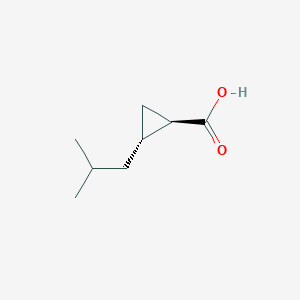
Ethyl 5-(chlorosulfonyl)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(chlorosulfonyl)pentanoate is a chemical compound with the molecular formula C7H13ClO4S . It has a molecular weight of 228.69 .
Molecular Structure Analysis
The molecular structure of Ethyl 5-(chlorosulfonyl)pentanoate consists of a seven-carbon chain with a chlorosulfonyl group attached to the fifth carbon and an ethyl ester group attached to the terminal carbon .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 5-(chlorosulfonyl)pentanoate are not available, esters are known to undergo reactions such as hydrolysis, reduction, and Claisen condensation .Physical And Chemical Properties Analysis
Ethyl 5-(chlorosulfonyl)pentanoate is a compound with a molecular weight of 228.69 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación
Applications in HIV-Protease Assay
Ethyl 5-(chlorosulfonyl)pentanoate exhibits potential in the medical research field, particularly concerning HIV. A study demonstrates its utility in creating (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid (5), a component used in the solid-phase peptide synthesis of oligopeptides. These oligopeptides act as sequence-specific chromogenic protease substrates for detecting HIV-protease activity through spectrophotometry at 405 nm (Badalassi et al., 2002).
Role in Plant Pathogen Resistance
Research in plant pathology reveals the protective effects of compounds derived from ethyl 5-(chlorosulfonyl)pentanoate against plant pathogens. Specifically, novel amides of adipic acid, including 5-carbamoil ethyl pentanoate (N1), have shown to induce resistance in pepper (Capsicum annuum) plants against the pathogen Alternaria solani. These compounds activate natural resistance pathways in plants without exhibiting antimicrobial activity at the doses used for plant treatments (Flors et al., 2003).
Application in Combustion Research
Ethyl pentanoate (EPE), related to ethyl 5-(chlorosulfonyl)pentanoate, is acknowledged as a surrogate for biodiesel fuels and is significant in studying combustion chemistry for developing eco-friendly and high-performance combustion devices fueled with biofuels. A detailed chemical kinetic mechanism for EPE's combustion has been developed and validated, providing a deeper understanding of its combustion properties and potential applications (Dmitriev et al., 2021).
Involvement in Synthesis of Cholesterol-Lowering Drugs
Ethyl (R)-3-hydroxy-5-(1,3-dioxoisoindolin-2-yl)-pentanoate, an intermediate related to ethyl 5-(chlorosulfonyl)pentanoate, has shown potential in synthesizing HMG-CoA reductase inhibitors like atorvastatin, a cholesterol-lowering drug. Pichia pastoris X-33 has been identified as an efficient producer of this compound, highlighting the role of ethyl 5-(chlorosulfonyl)pentanoate derivatives in medicinal chemistry (Zhou et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 5-chlorosulfonylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO4S/c1-2-12-7(9)5-3-4-6-13(8,10)11/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCQAYWEVOUZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(chlorosulfonyl)pentanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

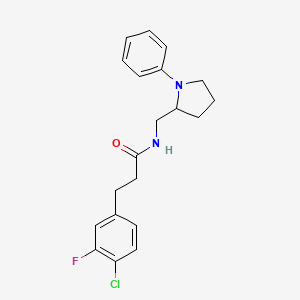

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2507715.png)
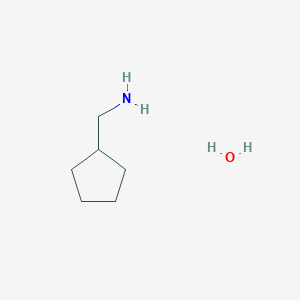
![N-(1-cyano-4-methylcyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-methylpropanamide](/img/structure/B2507720.png)
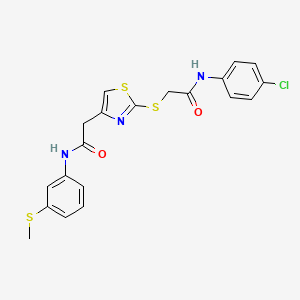
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2507726.png)
![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B2507727.png)

